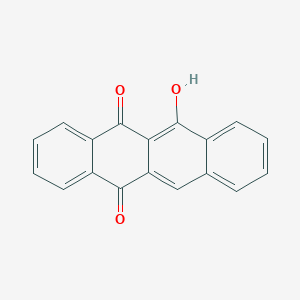
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as Dichlorvos, is an organophosphate insecticide that has been widely used in agriculture and public health programs. It is a colorless liquid with a strong odor and is highly toxic to insects, mammals, and humans.
Mecanismo De Acción
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect. The same mechanism of action is responsible for the toxic effects of 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate on mammals and humans.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been shown to cause a range of biochemical and physiological effects in mammals and humans. These include inhibition of acetylcholinesterase activity, disruption of the nervous system, respiratory depression, and liver damage. Long-term exposure to 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been linked to cancer, reproductive and developmental disorders, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has several advantages for use in lab experiments. It is readily available, easy to use, and has a broad spectrum of activity against insects. However, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is highly toxic and poses a risk to researchers handling the compound. It is also unstable in the presence of light and heat, which can affect the accuracy of experimental results.
Direcciones Futuras
Future research on 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate should focus on developing safer alternatives to this highly toxic insecticide. Studies should be conducted to understand the long-term effects of 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate exposure on human health and the environment. In addition, research should be conducted to develop new methods for controlling pests in agriculture and public health programs that do not rely on toxic chemicals like 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate.
Conclusion:
In conclusion, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is a highly toxic organophosphate insecticide that has been widely used in agriculture and public health programs. Its mechanism of action involves inhibition of acetylcholinesterase activity, leading to overstimulation of the nervous system and ultimately causing paralysis and death of the insect. However, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate poses a significant risk to human health and the environment and should be used with caution. Future research should focus on developing safer alternatives to this highly toxic insecticide and understanding its long-term effects on human health and the environment.
Métodos De Síntesis
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate can be synthesized by the reaction between 2-(4-methylphenoxy)ethanol and 3,4-dichlorophenyl isocyanate in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to reduce the environmental impact and increase the yield of 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate.
Aplicaciones Científicas De Investigación
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been extensively studied for its insecticidal properties and its effects on the environment and human health. It has been used to control pests in agriculture, such as aphids, mites, and whiteflies. It has also been used in public health programs to control mosquitoes and other disease-carrying insects. In addition, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been used in research to study the effects of organophosphate pesticides on the nervous system.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-11-2-5-13(6-3-11)21-8-9-22-16(20)19-12-4-7-14(17)15(18)10-12/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWNINKIBSSXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5083567.png)
![1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5083573.png)

![ethyl [5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5083584.png)
![6-(4,5-dibromo-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5083590.png)
![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5083605.png)



![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B5083621.png)
![1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5083639.png)
![(3'R*,4'R*)-1'-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5083655.png)
![1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B5083657.png)
![4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B5083660.png)